Succinimide

Overview

Description

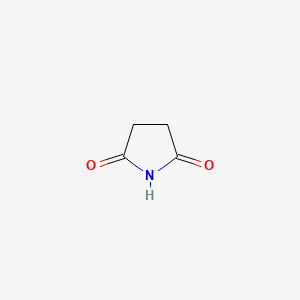

Succinimide is an organic compound with the formula (CH₂)₂(CO)₂NH. It is a white crystalline solid that is classified as a cyclic imide. This compound is used in various organic syntheses and industrial processes, including silver plating .

Synthetic Routes and Reaction Conditions:

Thermal Decomposition of Ammonium Succinate: this compound can be prepared by heating ammonium succinate, which decomposes to form this compound.

Dehydrogenative Coupling: A manganese pincer complex can catalyze the dehydrogenative coupling of diols and amines to form cyclic imides, including this compound.

Microwave Irradiation: A Lewis acid-catalyzed, solvent-free procedure using TaCl₅-silica gel under microwave irradiation can also be employed to prepare this compound.

Industrial Production Methods:

Ammonium Succinate Distillation: Industrially, this compound is often produced by distilling ammonium succinate.

Types of Reactions:

Substitution: It can participate in substitution reactions, particularly in the formation of N-hydroxythis compound esters.

Common Reagents and Conditions:

Oxidizing Agents: Halogens like chlorine and bromine are commonly used in the oxidation of this compound.

Lewis Acids: Catalysts such as TaCl₅ are used in the preparation of this compound under microwave irradiation.

Major Products:

N-Halosuccinimides: These are major products formed from the oxidation of this compound.

N-Hydroxythis compound Esters: These esters are formed in substitution reactions involving this compound.

Mechanism of Action

Target of Action

Succinimide primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .

Mode of Action

This compound interacts with its targets by binding to T-type voltage-sensitive calcium channels . This interaction is thought to increase the seizure threshold, inhibit T-type calcium channels, and inhibit the three-cycle per second thalamic ‘spike and wave’ discharge in absence seizures .

Biochemical Pathways

This compound affects the biochemical pathways related to the transmission of electrical signals in the brain. It reduces the imbalance of neurotransmitters in the brain, thereby reducing the spike-and-wave electrical discharge from the brain . The formation of this compound from aspartic acid residues is catalyzed by two water molecules . This process involves three steps: iminolization, cyclization, and dehydration .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans. After oral administration of a single dose, this compound is absorbed more quickly and eliminated more slowly in humans compared to rats . It is well absorbed and is evenly distributed throughout the body .

Result of Action

The primary result of this compound’s action is the reduction of absence seizures . By binding to T-type voltage-sensitive calcium channels and altering the balance of neurotransmitters in the brain, this compound effectively suppresses the paroxysmal three-cycle per second spike and wave activity associated with these seizures .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the accumulation of this compound can be accelerated when stored at elevated temperatures . Changes in formulation can mitigate this accumulation, thereby maintaining the efficacy of the compound .

Biochemical Analysis

Biochemical Properties

Succinimide and its analogues are involved in a variety of tautomerization processes, including keto-enol, amine-imine, and thio-thiol . These tautomerizations are significant as they produce different tautomeric structures, which are strongly related to their particular structures and biological activities .

Cellular Effects

It is known that this compound esters are sensitive to air moisture and water traces in solvents . This sensitivity can affect the outcome of bioconjugation reactions, leading to suboptimal results or even complete failure of the respective derivatization reactions .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of N-Hydroxythis compound (NHS) esters, which are the most important activated esters used in many different bioconjugation techniques . The formation of these esters is a key step in the reaction mechanism of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its sensitivity to air moisture and water traces in solvents . This can lead to the hydrolysis of this compound esters, which is a common reason for suboptimal conjugation results .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been extensively studied yet. It is known that this compound esters are relatively stable and can be stored for months under dry conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role in the formation of NHS esters . These esters are used in many different bioconjugation techniques, which involve various enzymes and cofactors .

Transport and Distribution

It is known that this compound esters are relatively stable and can be stored for months under dry conditions , suggesting that they may be distributed widely within cells and tissues.

Subcellular Localization

It is known that this compound esters are used in many different bioconjugation techniques, which may direct them to specific compartments or organelles within cells .

Scientific Research Applications

Succinimide has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Maleimide

- N-Chlorosuccinimide

- N-Bromothis compound

- N-Hydroxythis compound

Comparison:

- Maleimide: Similar to this compound, maleimide is also a cyclic imide but contains a double bond in its structure, making it more reactive in certain chemical reactions .

- N-Halosuccinimides: These compounds are derived from this compound through halogenation and are used as halogenating agents in organic synthesis .

- N-Hydroxythis compound: This compound is used to form stable esters with carboxylic acids, which are useful in peptide synthesis .

This compound stands out due to its versatility in both synthetic and industrial applications, as well as its significant role in medicinal chemistry.

Biological Activity

Succinimide, a cyclic imide compound, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the various pharmacological effects of this compound and its derivatives, emphasizing their potential therapeutic applications.

Overview of this compound

This compound is a five-membered ring structure with two carbonyl groups and has been utilized in various chemical syntheses and biological applications. Its derivatives have shown promise in several therapeutic areas, including oncology, neurology, and infectious diseases.

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines, including leukemia and cervical carcinoma cells.

- Case Study 1 : A study synthesized fifteen new heterocyclic derivatives containing this compound moieties. Among these, two compounds demonstrated significant cytotoxicity against K562 (chronic myelogenous leukemia) and HeLa (cervical carcinoma) cells with calculated IC50 values indicating their potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3d | K562 | 12.5 |

| 9c | HeLa | 8.0 |

- Case Study 2 : Another research effort focused on N-benzylcantharidinamide, which was found to promote degradation of matrix metalloproteinase-9 (MMP-9) mRNA in human hepatocellular carcinoma Hep3B cells. This led to decreased expression of MMP-9 and reduced invasiveness of metastatic cells .

Antimicrobial Properties

This compound derivatives also exhibit antimicrobial activity against a range of pathogens.

- Study Findings : New succinimides were tested for their antimicrobial efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (Candida albicans). The results showed varying degrees of inhibition, with some compounds outperforming standard antibiotics .

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

|---|---|---|---|

| 4 | 13.4 mm | - | 9.2 mm |

| 5 | 18.3 mm | 8.4 mm | 14 mm |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound derivatives, particularly in the context of Alzheimer's disease.

- Research Insights : Compounds such as MSJ2 and MSJ10 demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets for Alzheimer's treatment .

| Compound | AChE Inhibition (%) | BChE Inhibition (%) |

|---|---|---|

| MSJ2 | 91.90 | 97.30 |

| MSJ10 | 93.20 | 91.36 |

The mechanisms through which succinimides exert their biological effects include:

- Cytotoxicity : Induction of apoptosis in cancer cells through activation of caspases and disruption of mitochondrial function.

- Antimicrobial Action : Interference with microbial cell wall synthesis or function.

- Enzyme Inhibition : Competitive inhibition of cholinesterases leading to increased acetylcholine levels in neurodegenerative conditions.

Properties

IUPAC Name |

pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNICNPSHKQLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25950-42-9, Array | |

| Record name | 2,5-Pyrrolidinedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25950-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8051629 | |

| Record name | Succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-56-8, 584-43-0 | |

| Record name | Succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13376 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercuric imidosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercuric imidosuccinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SUCCINIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Pyrrolidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X90O3503 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.